molecular formula C17H12ClN3O3S2 B2821153 N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 896023-79-3

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2821153
CAS No.: 896023-79-3
M. Wt: 405.87
InChI Key: KZKZVAWTMGFPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (compound 5s) is a 1,3,4-thiadiazole derivative synthesized via coupling reactions involving benzo[d][1,3]dioxole-5-carboxylic acid and substituted thiol-bearing thiadiazole intermediates. Key characteristics include:

  • Molecular formula: C₁₈H₁₄ClN₃O₄S₂.
  • Melting point: 166–168°C.
  • Synthetic yield: 70% under optimized conditions .
  • Structural features: A 1,3,4-thiadiazole core linked to a benzo[d][1,3]dioxole-5-carboxamide group and a 4-chlorobenzylthio substituent.

This compound exhibits notable antibacterial activity against Xanthomonas axonopodis (Xac) and Xanthomonas oryzae (Xoc), with lower activity against fungal strains like Mucor bainieri and Trichoderma atroviride .

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S2/c18-12-4-1-10(2-5-12)8-25-17-21-20-16(26-17)19-15(22)11-3-6-13-14(7-11)24-9-23-13/h1-7H,8-9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKZVAWTMGFPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. One common route includes the formation of the thiadiazole ring through the reaction of thiosemicarbazide with appropriate carboxylic acids or their derivatives. The benzo[d][1,3]dioxole moiety can be introduced via nucleophilic substitution reactions involving dibromomethane and 3,4-dihydroxybenzaldehyde . The final step involves coupling the chlorobenzylthio group to the thiadiazole ring under suitable conditions, often using reagents like sodium hydride or potassium carbonate in polar aprotic solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .

Mechanism of Action

The mechanism of action of N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in cell division and DNA replication, making it effective against rapidly dividing cells such as cancer cells . The compound also disrupts the cell membrane integrity of certain pathogens, leading to their death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table compares 5s with structurally related 1,3,4-thiadiazole derivatives:

Compound ID Substituents (R₁, R₂) Yield (%) Melting Point (°C) Key Biological Activity (EC₅₀, μg/ml)
5s R₁ = 4-Cl-benzylthio; R₂ = benzo[d][1,3]dioxole 70 166–168 Moderate antifungal activity; EC₅₀ not reported for Xac/Xoc
5q R₁ = benzylthio; R₂ = benzo[d][1,3]dioxole 84 176–178 Higher yield but lower antifungal inhibition rates vs. 5s
5r R₁ = 4-F-benzylthio; R₂ = benzo[d][1,3]dioxole 79 165–167 Comparable antibacterial activity to 5s ; EC₅₀ not reported
5k R₁ = methylthio; R₂ = 2-methoxyphenoxy 72 135–136 EC₅₀ = 22 μg/ml (Xac), 15 μg/ml (Xoc)
3f R₁ = 4-Cl-benzylthio; R₂ = 4-CF₃-phenyl 34 198 No reported antibacterial data; distinct acetamide group

Key Observations :

  • Electron-withdrawing substituents : The 4-chlorobenzylthio group in 5s enhances lipophilicity and membrane penetration compared to benzylthio (5q ) or 4-fluorobenzylthio (5r ) .
  • Benzo[d][1,3]dioxole moiety : This group improves π-π stacking interactions with bacterial enzyme targets, as seen in 5s , 5q , and 5r , but may reduce solubility compared to simpler aryl groups (e.g., 5k ) .
Antibacterial Activity
  • Xac/Xoc inhibition: Compounds with bulky substituents (e.g., 5s, 5q) show moderate-to-high inhibition rates (46–84% at 100 μg/ml), outperforming commercial agents like thiodiazole copper . However, 5k (methylthio + 2-methoxyphenoxy) exhibits the lowest EC₅₀ values (15–22 μg/ml), suggesting that smaller substituents optimize target binding .
  • Mechanism : The thiadiazole core disrupts bacterial membrane integrity, while the carboxamide group may inhibit enzymes like DNA gyrase .
Antifungal Activity
  • bainieri and T. atroviride (0–21% inhibition at 50 μg/ml), likely due to poor penetration into fungal cell walls .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
Thiadiazole formationThiosemicarbazide, HCl, reflux (3 h)75–8085–90
Thioether coupling4-Chlorobenzyl bromide, K₂CO₃, acetone (reflux, 5 h)65–7090–95

Basic: How is structural characterization performed to confirm the compound’s identity?

Methodological Answer:
A multi-spectral approach is critical:

  • ¹H/¹³C NMR : Identify protons on the benzo[d][1,3]dioxole (δ 6.8–7.2 ppm) and 4-chlorobenzyl groups (δ 4.5–5.0 ppm for –CH₂–S–). Carbon signals for the thiadiazole ring appear at δ 160–170 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 463.04 for C₁₉H₁₄ClN₃O₃S₂) with <2 ppm error .
  • IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, C–S at 650–700 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities of similar thiadiazole derivatives?

Methodological Answer:
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) often arise from:

  • Structural Variants : Minor substitutions (e.g., 4-chlorobenzyl vs. 3-nitrophenyl) alter binding affinities. Compare IC₅₀ values of analogs using standardized assays (e.g., MTT for cytotoxicity) .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) must be documented. Meta-analyses of published IC₅₀ ranges can identify outliers .
  • Mechanistic Ambiguity : Use computational docking (e.g., AutoDock Vina) to predict interactions with targets like tubulin or DNA gyrase, then validate via enzyme inhibition assays .

Q. Table 2: Example Bioactivity Comparison

Analog StructureTarget (IC₅₀, μM)Assay SystemReference
4-ChlorobenzylTubulin (2.1 ± 0.3)HeLa cells
3-NitrophenylDNA gyrase (8.5 ± 1.2)E. coli

Advanced: What strategies mitigate low solubility in pharmacological assays?

Methodological Answer:
Poor aqueous solubility (<10 µg/mL) is common for hydrophobic thiadiazoles. Solutions include:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) transiently to enhance solubility .
  • Nanoformulation : Use PEGylated liposomes or cyclodextrin inclusion complexes to improve bioavailability. For example, encapsulation efficiency >80% can increase solubility 10-fold .
  • Co-solvent Systems : Optimize DMSO/PBS ratios (e.g., 5% DMSO) without compromising cell viability .

Advanced: How can computational methods guide SAR studies for this compound?

Methodological Answer:
Structure-Activity Relationship (SAR) analysis benefits from:

  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors. A robust QSAR model (R² > 0.8) can predict activity for untested analogs .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding stability over 100 ns trajectories. For example, RMSD <2 Å indicates stable binding to kinase targets .
  • ADMET Prediction : Tools like SwissADME assess permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome P450 interactions to prioritize synthesizable candidates .

Basic: What spectroscopic parameters distinguish this compound from analogs?

Methodological Answer:
Key discriminators include:

  • ¹H NMR Splitting Patterns : The 4-chlorobenzyl group shows a singlet for –CH₂–S– (δ 4.6 ppm), whereas branched analogs exhibit doublets .
  • UV-Vis Absorption : A λₘₐ₃₅₀ nm (ε > 10,000 M⁻¹cm⁻¹) is characteristic of the conjugated thiadiazole-benzo[d][1,3]dioxole system .
  • X-ray Crystallography : Bond angles (e.g., C–S–C ≈ 105°) and dihedral angles between aromatic rings confirm spatial orientation .

Advanced: How should researchers address conflicting data in stability studies?

Methodological Answer:
Stability discrepancies (e.g., degradation in PBS vs. DMEM) require:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (2–9). Monitor via HPLC for degradation products (e.g., hydrolysis of the carboxamide bond) .
  • Kinetic Analysis : Calculate t₁/₂ (half-life) under physiological conditions. For example, t₁/₂ >24 h in plasma suggests suitability for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.